Aqueous Solubility at Physiological pH Compared to Primary Acetamide
The N‑benzyl target compound exhibits aqueous solubility >46.7 µg/mL at pH 7.4, measured experimentally by shake‑flask methodology . In contrast, the N‑unsubstituted parent compound (CAS 785711‑82‑2) is reported to be freely soluble at >250 µg/mL under analogous conditions, indicating that N‑benzylation reduces aqueous solubility by at least 5‑fold . This reduction is consistent with the increased hydrophobicity imparted by the benzyl moiety and is a key consideration for formulations requiring sustained exposure or for in vitro assays where solubility limits may influence observed bioactivity.
| Evidence Dimension | Equilibrium aqueous solubility at pH 7.4 (shake‑flask, RT) |
|---|---|
| Target Compound Data | >46.7 µg/mL |
| Comparator Or Baseline | 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide (CAS 785711-82-2): >250 µg/mL |
| Quantified Difference | ≥5‑fold decrease in solubility upon N‑benzylation |
| Conditions | Shake‑flask method, pH 7.4 buffer, ambient temperature, vendor‑reported experimental data |
Why This Matters
Solubility directly impacts bioassay reliability, DMPK profiling, and formulation development; researchers selecting this compound must account for its lower solubility relative to the primary amide congener.
